3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazinyl group and a dihydroquinazolinyl group, both of which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C21H20N6O3/c1-13(2)26-12-22-17-8-7-14(11-16(17)20(26)29)23-19(28)9-10-27-21(30)15-5-3-4-6-18(15)24-25-27/h3-8,11-13H,9-10H2,1-2H3,(H,23,28) |
InChI Key |
POYKUBQYUYJMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazinyl and dihydroquinazolinyl intermediates, followed by their coupling through amide bond formation.
Preparation of Benzotriazinyl Intermediate: The benzotriazinyl group can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Dihydroquinazolinyl Intermediate: The dihydroquinazolinyl group is often prepared through the condensation of isatoic anhydride with an appropriate amine, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzotriazinyl and dihydroquinazolinyl intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(methyl)-3,4-dihydroquinazolin-6-yl]propanamide
- 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(ethyl)-3,4-dihydroquinazolin-6-yl]propanamide
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazinyl and dihydroquinazolinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The structure includes a benzotriazinone moiety and a quinazoline derivative, which are known for their diverse pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. A study synthesized various benzotriazinone derivatives and evaluated their effects on cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast carcinoma). The compound demonstrated promising inhibition of cell proliferation with IC50 values indicating effective cytotoxicity against these cancer cells .
Antimicrobial Properties
Benzotriazinones have shown antibacterial activity against various strains of bacteria. The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their growth. Preliminary studies indicated strong binding affinity toward the E. coli Fab-H receptor, a target for antibiotic development .
The proposed mechanism of action involves the inhibition of critical enzymes involved in cellular processes. For instance, the interaction with the vitamin D receptor (VDR) has been explored, suggesting that the compound may modulate gene expression related to cell growth and differentiation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
